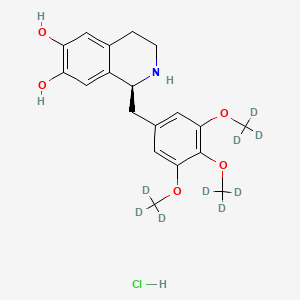
Dspe-peg46-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dspe-peg46-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains a dibenzocyclooctyne (DBCO) group, which enables it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dspe-peg46-dbco is synthesized through a series of chemical reactions involving the conjugation of DBCO to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of the activated PEG chain to DBCO under controlled reaction conditions.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Conjugation with DBCO in industrial reactors.
- Purification using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dspe-peg46-dbco primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO, and activated PEG.
Conditions: Mild temperatures, typically room temperature, and neutral pH conditions.
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs .
Scientific Research Applications
Dspe-peg46-dbco has a wide range of applications in scientific research, including:
Mechanism of Action
Dspe-peg46-dbco exerts its effects by acting as a linker in PROTACs. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This linkage connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Dspe-peg-dbco, MW 2000: A phospholipid-PEG polymer used to form micelles for drug delivery.
Dspe-peg-dbco: Another PEG-based linker for PROTACs, similar in structure and function to Dspe-peg46-dbco.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of the DBCO group, which allows for efficient and selective click chemistry reactions. This makes it highly suitable for the synthesis of PROTACs and other applications requiring precise molecular targeting .
Properties
Molecular Formula |
C153H280N3O57P |
|---|---|
Molecular Weight |
3104.8 g/mol |
IUPAC Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C153H280N3O57P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-151(159)210-142-147(213-152(160)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)143-212-214(162,163)211-50-48-155-153(161)209-140-139-208-138-137-207-136-135-206-134-133-205-132-131-204-130-129-203-128-127-202-126-125-201-124-123-200-122-121-199-120-119-198-118-117-197-116-115-196-114-113-195-112-111-194-110-109-193-108-107-192-106-105-191-104-103-190-102-101-189-100-99-188-98-97-187-96-95-186-94-93-185-92-91-184-90-89-183-88-87-182-86-85-181-84-83-180-82-81-179-80-79-178-78-77-177-76-75-176-74-73-175-72-71-174-70-69-173-68-67-172-66-65-171-64-63-170-62-61-169-60-59-168-58-57-167-56-55-166-54-53-165-52-51-164-49-46-149(157)154-47-45-150(158)156-141-146-39-34-33-37-144(146)43-44-145-38-35-36-40-148(145)156/h33-40,147H,3-32,41-42,45-143H2,1-2H3,(H,154,157)(H,155,161)(H,162,163)/t147-/m0/s1 |
InChI Key |
IMSNNLOURWHCMD-YJLPJSBMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)

![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
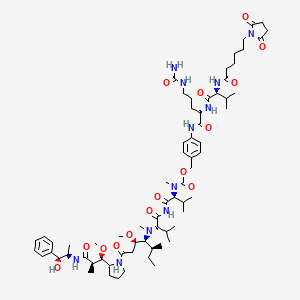
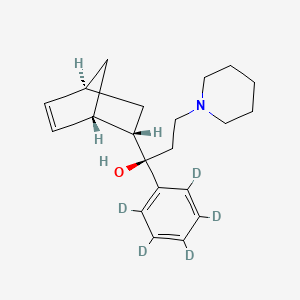
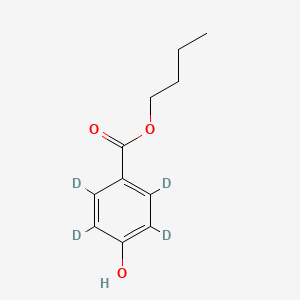

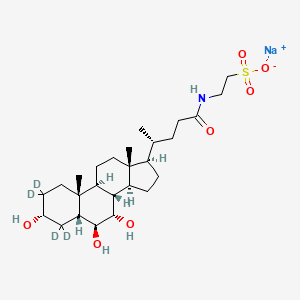
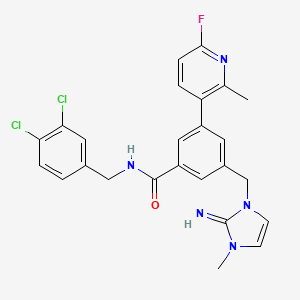
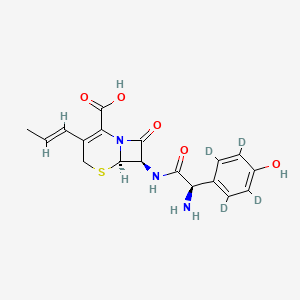
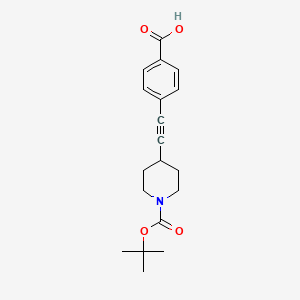
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
